molecular formula C7H8Cl2O B2607989 1,1-Dichlorospiro[3.3]heptan-2-one CAS No. 87611-63-0

1,1-Dichlorospiro[3.3]heptan-2-one

Cat. No.: B2607989
CAS No.: 87611-63-0
M. Wt: 179.04
InChI Key: ZHEGZTCKKDJSHF-UHFFFAOYSA-N
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Description

1,1-Dichlorospiro[3.3]heptan-2-one is a chemical compound with the molecular formula C7H8Cl2O. It is characterized by a spirocyclic structure, where a seven-membered ring is fused to a three-membered ring, with two chlorine atoms attached to the same carbon atom.

Preparation Methods

The synthesis of 1,1-Dichlorospiro[3.3]heptan-2-one typically involves the reaction of cyclohexanone with chloroform in the presence of a strong base, such as sodium hydroxide. This reaction proceeds via the formation of a dichlorocarbene intermediate, which then reacts with the cyclohexanone to form the spirocyclic product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,1-Dichlorospiro[3.3]heptan-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution with an amine would yield a spirocyclic amine, while reduction would yield a spirocyclic alcohol .

Scientific Research Applications

1,1-Dichlorospiro[3.3]heptan-2-one has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,1-Dichlorospiro[3.3]heptan-2-one exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the dichloromethylene group, which can undergo various transformations. In biological systems, it may interact with enzymes or proteins through covalent bonding or non-covalent interactions, affecting their function and activity .

Comparison with Similar Compounds

1,1-Dichlorospiro[3.3]heptan-2-one can be compared to other spirocyclic compounds, such as:

Properties

IUPAC Name

3,3-dichlorospiro[3.3]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2O/c8-7(9)5(10)4-6(7)2-1-3-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEGZTCKKDJSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)C2(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methylenecyclobutane (5.00 g, 70.5 mmol) and zinc dust (13.8 g, 211 mmol) were suspended in dry Et2O (200 mL) in a 3 necked round bottomed flask having an addition funnel and reflux condenser and placed in a sonic bath at 25° C. The system was sonicated and 2,2,2-trichloroacetyl chloride (10.282 mL, 91.607 mmol) (as a solution in 50 mL dry Et2O) added drop-wise, during which time the reaction became warm and the Et2O began refluxing). The sonication was continued for 4 hours. The reaction mixture was filtered through a pad of Celite® and the organic layer was washed sequentially with NH4Cl, NaHCO3 and brine. The organic layer was dried (MgSO4), filtered and concentrated under reduced pressure to afford the crude material, which was in the next step without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.282 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
13.8 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

6.25 g of powdered zinc and then 11 ml of trichloroacetic acid chloride in solution in 170 ml of ether are added to 5 g of methylenecyclobutane in solution in ether. The solution is subjected to sonication for 3 hours while maintaining the temperature at 20° C., and then the black solution is filtered through Whatman filter. The filtrate is washed, dried, filtered and concentrated to yield the expected product in the form of a brown oil.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6.25 g
Type
catalyst
Reaction Step One

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